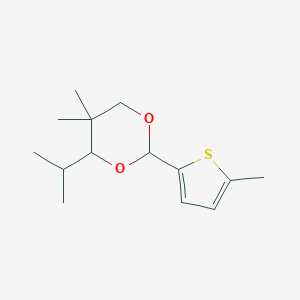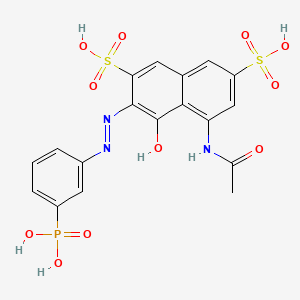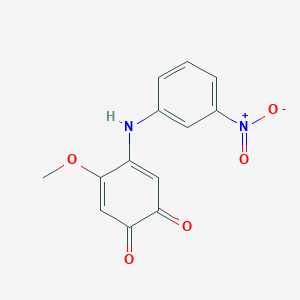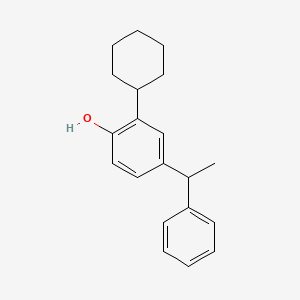
Phenol, 2-cyclohexyl-4-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-cyclohexyl-4-(1-phenylethyl)- is an organic compound with the molecular formula C20H26O It is a substituted phenol, characterized by the presence of a cyclohexyl group and a 1-phenylethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2-cyclohexyl-4-(1-phenylethyl)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For example, the reaction of 2-cyclohexyl-4-(1-phenylethyl)phenyl bromide with a strong nucleophile such as sodium hydroxide can yield the desired phenol derivative .
Industrial Production Methods
Industrial production of phenol derivatives often involves catalytic processes. For instance, the hydrogenation of cyclohexylbenzene in the presence of a suitable catalyst can produce cyclohexylphenol, which can then be further functionalized to obtain phenol, 2-cyclohexyl-4-(1-phenylethyl)- .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-cyclohexyl-4-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Phenol, 2-cyclohexyl-4-(1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 2-cyclohexyl-4-(1-phenylethyl)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyl and phenylethyl groups may influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1-phenylethyl)-: This compound lacks the cyclohexyl group but has a similar phenylethyl substitution.
Phenol, 2-cyclohexyl-: This compound lacks the phenylethyl group but has a similar cyclohexyl substitution.
Cyclohexanol, 2-phenyl-: This compound has a cyclohexanol group instead of a phenol group but shares a similar phenyl substitution .
Uniqueness
Phenol, 2-cyclohexyl-4-(1-phenylethyl)- is unique due to the presence of both cyclohexyl and phenylethyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
62737-77-3 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-cyclohexyl-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C20H24O/c1-15(16-8-4-2-5-9-16)18-12-13-20(21)19(14-18)17-10-6-3-7-11-17/h2,4-5,8-9,12-15,17,21H,3,6-7,10-11H2,1H3 |
InChI Key |
FUOMKAZVJKCGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


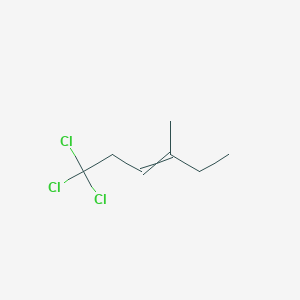
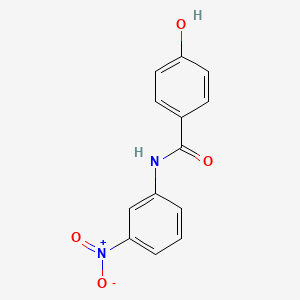
![4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile](/img/structure/B14528947.png)
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate](/img/structure/B14528949.png)
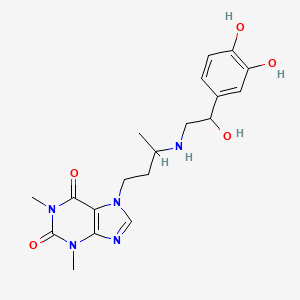
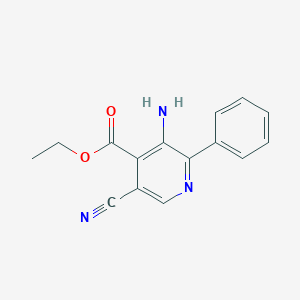
![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
![3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14528970.png)
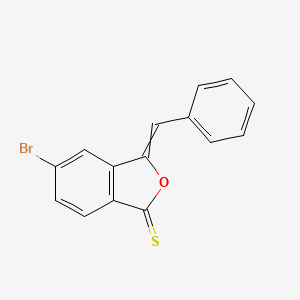
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid](/img/structure/B14528994.png)
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14529002.png)
